BCM-599 mechanism of action
BCM-599 mechanism of action
An In-Depth Technical Guide to the Core Mechanism of Action of BCM-599 Formulations
Executive Summary
The designation "BCM-599" encompasses at least two distinct therapeutic candidates with fundamentally different mechanisms of action. This guide provides a detailed technical overview of each:
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ABBV-599: A combination therapy for autoimmune diseases, consisting of Elsubrutinib (a Bruton's Tyrosine Kinase inhibitor) and Upadacitinib (a Janus Kinase inhibitor).
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TLC599: A sustained-release liposomal formulation of dexamethasone sodium phosphate for the treatment of osteoarthritis pain.
This document, intended for researchers, scientists, and drug development professionals, elucidates the core mechanisms of action, presents quantitative data in structured tables, details relevant experimental protocols, and provides visualizations of key pathways and workflows.
Part 1: ABBV-599 (Elsubrutinib and Upadacitinib)
ABBV-599 is an investigational therapy that combines two small molecule inhibitors, Elsubrutinib and Upadacitinib, to simultaneously target distinct, non-overlapping signaling pathways implicated in the pathophysiology of autoimmune diseases such as rheumatoid arthritis and systemic lupus erythematosus.
Core Mechanism of Action of Individual Components
Elsubrutinib is an orally active, potent, and irreversible inhibitor of Bruton's tyrosine kinase (BTK).[1][2] BTK is a critical enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for B-cell development, differentiation, and activation. By irreversibly binding to BTK, Elsubrutinib blocks the downstream signaling cascade, thereby inhibiting B-cell proliferation and the production of autoantibodies that contribute to autoimmune inflammation.[1]
Upadacitinib is a selective inhibitor of Janus Kinase 1 (JAK1), a key enzyme in the JAK-STAT signaling pathway.[3][4][5] This pathway is utilized by numerous pro-inflammatory cytokines that are central to the pathogenesis of autoimmune diseases.[6][7] Upadacitinib functions as an ATP-competitive inhibitor, binding to the ATP-binding site of the JAK1 kinase domain.[8] This prevents the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs), thereby blocking the translocation of STAT dimers to the nucleus and inhibiting the transcription of pro-inflammatory genes.[6][9] The selectivity of Upadacitinib for JAK1 over other JAK isoforms is thought to provide a more targeted immunomodulatory effect with a potentially improved safety profile.[5][7]
Quantitative Data
The following tables summarize the key quantitative data for the individual components of ABBV-599.
Table 1: In Vitro Inhibitory Activity of Elsubrutinib
| Target | IC50 | Assay Type |
| BTK Catalytic Domain | 0.18 µM | Enzymatic Assay |
| BTK (C481S mutant) | 2.6 µM | Enzymatic Assay |
Data sourced from MedchemExpress and Selleck Chemicals.[1][2]
Table 2: In Vitro Enzymatic Inhibition of JAK Isoforms by Upadacitinib
| Janus Kinase Isoform | IC50 (nM) |
| JAK1 | 43 |
| JAK2 | 120 |
| JAK3 | 2300 |
| TYK2 | 4700 |
Data sourced from BenchChem.[8]
Table 3: Cellular Selectivity of Upadacitinib
| Parameter | Fold Selectivity |
| JAK1 vs. JAK2 | >40 |
| JAK1 vs. JAK3 | >130 |
| JAK1 vs. TYK2 | >190 |
Data sourced from BenchChem.[8]
Table 4: Clinical Efficacy of ABBV-599 in Rheumatoid Arthritis (Phase 2)
| Treatment Group | Change from Baseline in DAS28-CRP at Week 12 (Least Squares Mean) |
| ABBV-599 | -1.44 |
| Elsubrutinib 60 mg | -0.40 |
| Upadacitinib 15 mg | -1.75 |
| Placebo | -0.21 (for Elsubrutinib 5mg group comparison) |
DAS28-CRP: Disease Activity Score of 28 joints with C-reactive protein. Data from a Phase 2 trial in patients with an inadequate response to biological therapies.[10]
Signaling Pathways and Experimental Workflows
Caption: Elsubrutinib inhibits the BTK signaling pathway.
Caption: Upadacitinib inhibits the JAK-STAT signaling pathway.
Experimental Protocols
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Principle: This assay measures the ability of Elsubrutinib to inhibit the enzymatic activity of the BTK catalytic domain.
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Protocol Outline:
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Reagent Preparation: Prepare a kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 2mM MnCl2, 50μM DTT), recombinant BTK enzyme, a suitable substrate (e.g., a poly-peptide), ATP, and serial dilutions of Elsubrutinib.
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Kinase Reaction: In a 384-well plate, combine the BTK enzyme, substrate, and Elsubrutinib (or vehicle control).
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Initiation: Initiate the kinase reaction by adding ATP.
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Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow for substrate phosphorylation.
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Detection: Stop the reaction and quantify the amount of ADP produced using a luminescent assay kit (e.g., ADP-Glo™ Kinase Assay).
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Data Analysis: Plot the luminescence signal against the concentration of Elsubrutinib to determine the IC50 value.[11]
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Principle: This assay quantifies the inhibitory effect of Upadacitinib on the enzymatic activity of different JAK isoforms.
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Protocol Outline:
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Reagent Preparation: Prepare assay buffer, recombinant JAK enzymes (JAK1, JAK2, JAK3, TYK2), a substrate peptide, ATP, and serial dilutions of Upadacitinib.
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Kinase Reaction: In a microplate, combine a JAK enzyme, the substrate peptide, and Upadacitinib (or vehicle control).
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Initiation: Start the reaction by adding ATP.
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Incubation: Incubate at room temperature for a defined time (e.g., 60 minutes).
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Detection: Stop the reaction and use a detection method such as Homogeneous Time Resolved Fluorescence (HTRF) to measure substrate phosphorylation.[8]
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Data Analysis: Calculate the HTRF ratio and plot it against the Upadacitinib concentration to determine the IC50 for each JAK isoform.[8]
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Part 2: TLC599 (Sustained-Release Dexamethasone Sodium Phosphate)
TLC599 is a proprietary BioSeizer® formulation of dexamethasone sodium phosphate (DSP) designed for intra-articular injection to provide sustained pain relief for up to 24 weeks in patients with osteoarthritis.[12]
Core Mechanism of Action
The mechanism of action of TLC599 is twofold, combining the anti-inflammatory effects of dexamethasone with a sustained-release delivery system.
Dexamethasone is a potent synthetic glucocorticoid with strong anti-inflammatory and immunosuppressive properties.[13][14] It exerts its effects by binding to glucocorticoid receptors, which then translocate to the nucleus and modulate the expression of a wide range of genes. This leads to the suppression of inflammatory mediators, including cytokines and prostaglandins, and the inhibition of inflammatory cell migration.[13] In the context of osteoarthritis, this reduces local inflammation in the joint, thereby alleviating pain.[15]
The BioSeizer® technology is a lipid-based delivery system that encapsulates dexamethasone sodium phosphate in liposomes.[16][17] This formulation allows for a prolonged local residence time of the drug in the joint space following intra-articular injection.[18] The slow-release profile of TLC599 enhances and prolongs the anti-inflammatory effects of dexamethasone at the site of administration, providing durable pain relief.[12]
Quantitative Data
Table 5: Clinical Efficacy of TLC599 in Knee Osteoarthritis (Phase 2a)
| Treatment Group | Change in WOMAC Pain Score (vs. Placebo) at 12 Weeks (LS Mean Difference) | Change in WOMAC Pain Score (vs. Placebo) at 24 Weeks (LS Mean Difference) |
| TLC599 (12 mg) | -0.37 (p=0.0027) | -0.35 (p=0.0037) |
WOMAC: Western Ontario and McMaster Universities Osteoarthritis Index; LS: Least Squares. Data from a randomized, placebo-controlled, dose-finding study.[18][19]
Table 6: Liposomal Formulation Characterization of Dexamethasone
| Formulation Method | Particle Size (nm) | Polydispersity Index | Encapsulation Efficiency (%) |
| Thin-film hydration | 185.32 ± 0.80 | 0.206 ± 0.012 | 17.52 |
Data from a study on dexamethasone-loaded liposomes.[20]
Experimental Workflows
Caption: Workflow for liposome formulation by thin-film hydration.
Experimental Protocols
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Principle: This method involves the formation of a thin lipid film that is subsequently hydrated to form liposomes encapsulating the drug.
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Protocol Outline:
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Lipid Film Formation: Dissolve lipids (e.g., phospholipids, cholesterol) and dexamethasone in an organic solvent in a round-bottom flask.
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Solvent Evaporation: Remove the organic solvent under vacuum using a rotary evaporator to form a thin, dry lipid film on the inner surface of the flask.
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Hydration: Hydrate the lipid film with an aqueous buffer by gentle rotation, leading to the formation of multilamellar vesicles (MLVs).
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Size Reduction: Reduce the size and lamellarity of the liposomes to form small unilamellar vesicles (SUVs) by sonication or extrusion through polycarbonate membranes of a defined pore size.[21][22]
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Principle: This assay measures the rate and extent of drug release from the liposomal formulation over time.
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Protocol Outline:
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Sample Preparation: Place a known amount of the TLC599 formulation into a dialysis bag with a specific molecular weight cut-off.
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Release Medium: Suspend the dialysis bag in a release medium (e.g., phosphate-buffered saline) that mimics physiological conditions.
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Incubation: Maintain the system at a constant temperature (e.g., 37°C) with continuous stirring.
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Sampling: At predetermined time intervals, withdraw aliquots of the release medium and replace with fresh medium.
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Quantification: Analyze the concentration of released dexamethasone in the samples using a suitable analytical method, such as high-performance liquid chromatography (HPLC).
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Data Analysis: Plot the cumulative percentage of drug released against time to obtain the drug release profile.[20]
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References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Upadacitinib: Mechanism of action, clinical, and translational science - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Upadacitinib Mechanism of Action Explained | Pediatric Rheumatology Insights | RHAPP [contentrheum.com]
- 5. droracle.ai [droracle.ai]
- 6. RINVOQ® (upadacitinib) Mechanism of Action [rinvoqhcp.com]
- 7. What is the mechanism of Upadacitinib? [synapse.patsnap.com]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis and Clinical study of Upadacitinib_Chemicalbook [chemicalbook.com]
- 10. Safety and efficacy of elsubrutinib or upadacitinib alone or in combination (ABBV-599) in patients with rheumatoid arthritis and inadequate response or intolerance to biological therapies: a multicentre, double-blind, randomised, controlled, phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. promega.com [promega.com]
- 12. TLC BioSciences | Pipeline | TLC599 [tlcbio.com]
- 13. Articles [globalrx.com]
- 14. Dexamethasone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. INTRA-ARTICULAR DEXAMETHASONE TO INHIBIT THE DEVELOPMENT OF POST-TRAUMATIC OSTEOARTHRITIS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biospace.com [biospace.com]
- 17. TLC BioSciences | TECHNOLOGY [tlcbio.com]
- 18. TLC599 in patients with osteoarthritis of the knee: a phase IIa, randomized, placebo-controlled, dose-finding study - PMC [pmc.ncbi.nlm.nih.gov]
- 19. TLC599 in patients with osteoarthritis of the knee: a phase IIa, randomized, placebo-controlled, dose-finding study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Dexamethasone-Loaded Lipomers: Development, Characterization, and Skin Biodistribution Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
